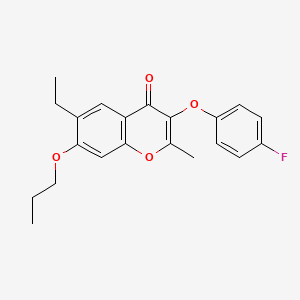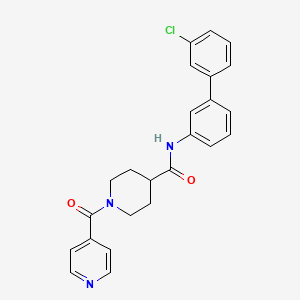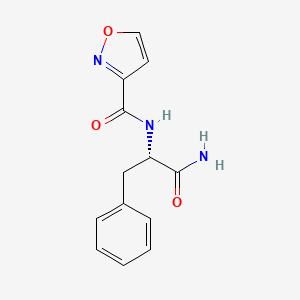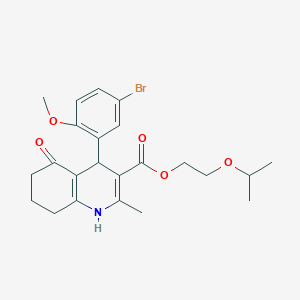
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMPT belongs to the class of pyrimidine derivatives and has a unique molecular structure that makes it a promising candidate for various research fields.
作用機序
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2-ARE pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development.
実験室実験の利点と制限
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity, which makes it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is to explore the molecular mechanisms underlying the biological activities of this compound and to identify new targets for drug development. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
合成法
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-5-methylphenylketone, followed by cyclization and oxidation. The resulting product is this compound, which can be purified and characterized using various analytical techniques.
科学的研究の応用
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
特性
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-6-4-5-7-15(12)22-19(24)14(18(23)21-20(22)25)10-13-8-9-16(26-2)17(11-13)27-3/h4-11H,1-3H3,(H,21,23,25)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQBLFDKZDUWNW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5026498.png)


![3-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5026517.png)
![N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5026525.png)
![2-{[(1-methylethylidene)amino]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B5026536.png)
![11-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5026547.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5026556.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5026568.png)
![8-methyl-11-(5-methyl-2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026569.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5026571.png)
